HSV-1 Protease Inhibition: Competitive Mechanism and Superior Potency Versus Naphthoquinones
In a direct head-to-head screening of a chemical compound library, 1,4-dihydroxynaphthalene demonstrated the highest potency among all assayed dihydroxynaphthalene derivatives against HSV-1 protease, with an IC50 within the 6.4–16.9 μM range [1]. Critically, despite structural similarity to three co-tested naphthoquinones, 1,4-dihydroxynaphthalene was the only compound exhibiting competitive inhibition of HSV-1 protease; all three naphthoquinones were noncompetitive inhibitors [1]. This differential inhibition mode directly impacts target engagement kinetics. The 1,4-hydroxyl positioning was identified as essential for potent activity, as other substitution patterns failed to achieve comparable inhibition [1].
| Evidence Dimension | HSV-1 protease inhibitory activity and inhibition mode |
|---|---|
| Target Compound Data | IC50 = 6.4–16.9 μM (competitive inhibition) |
| Comparator Or Baseline | Three naphthoquinones: IC50 = 6.4–16.9 μM (noncompetitive inhibition) |
| Quantified Difference | Comparable IC50 range but divergent inhibition mechanism (competitive vs. noncompetitive) |
| Conditions | In vitro enzymatic assay; HSV-1 protease |
Why This Matters
The competitive mechanism of 1,4-dihydroxynaphthalene offers distinct kinetic and pharmacological advantages over noncompetitive naphthoquinone analogs, directly informing compound selection for antiviral lead optimization programs.
- [1] Matsumoto, M., Misawa, S., Chiba, N., Takaku, H., & Hayashi, H. (2001). Selective nonpeptidic inhibitors of herpes simplex virus type 1 and human cytomegalovirus proteases. Biological & Pharmaceutical Bulletin, 24(3), 236–241. View Source
